Ido1/tdo-IN-3
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Overview
Description
Ido1/tdo-IN-3 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting these enzymes, this compound has shown potential in modulating immune responses, particularly in the context of cancer immunotherapy .
Preparation Methods
The synthesis of Ido1/tdo-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the presence and concentration of the compound in various samples . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ido1/tdo-IN-3 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with several reagents under specific conditions to form major products. For instance, it can be oxidized to form kynurenine, a key metabolite in the kynurenine pathway . Common reagents used in these reactions include ammonium acetate buffer and methanol .
Scientific Research Applications
Ido1/tdo-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the kynurenine pathway and its role in tryptophan metabolism. In biology and medicine, the compound is being investigated for its potential in cancer immunotherapy, as it can modulate immune responses by inhibiting IDO1 and TDO . Additionally, it has applications in the study of neurodegenerative diseases and autoimmune disorders .
Mechanism of Action
The mechanism of action of Ido1/tdo-IN-3 involves the inhibition of IDO1 and TDO, which are key enzymes in the kynurenine pathway. By inhibiting these enzymes, the compound reduces the conversion of tryptophan to kynurenine, thereby modulating immune responses. This inhibition leads to the suppression of T-cell activity and the activation of regulatory T cells, which play a role in immune tolerance and tumor immune escape .
Comparison with Similar Compounds
Ido1/tdo-IN-3 is unique in its dual inhibition of both IDO1 and TDO. Similar compounds include other IDO1 inhibitors such as epacadostat and natural inhibitors like quinones and polyphenols . this compound stands out due to its ability to target both enzymes simultaneously, providing a broader range of therapeutic applications .
Properties
Molecular Formula |
C16H6ClF2N3O2 |
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Molecular Weight |
345.69 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6-fluorobenzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C16H6ClF2N3O2/c17-11-6-8(2-4-12(11)19)22-14-13(20-21-22)15(23)10-5-7(18)1-3-9(10)16(14)24/h1-6H |
InChI Key |
KGLAAILBKHAJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C(=O)C4=C(C3=O)C=CC(=C4)F)N=N2)Cl)F |
Origin of Product |
United States |
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